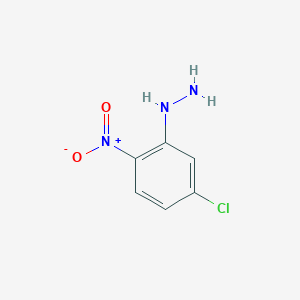

(5-Chloro-2-nitrophenyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (5-Chloro-2-nitrophenyl)hydrazine derivatives involves various chemical reactions, utilizing different starting materials and conditions to achieve the desired products. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a key precursor for high-performance energetic materials, is carried out through the condensation of picryl chloride with hydrazine hydrate, showcasing the versatility of nitrophenyl hydrazines in synthesizing energetic compounds (Badgujar et al., 2009).

Applications De Recherche Scientifique

(1) Supramolecular Structures and Polymorphism

- Research shows that compounds similar to (5-Chloro-2-nitrophenyl)hydrazine, such as 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines, display polymorphism and form complex hydrogen-bonded supramolecular structures in both two and three dimensions. These structures result from various hydrogen bonds and pi-pi stacking interactions, highlighting the molecule's potential in material science and crystal engineering (Wardell et al., 2007).

(2) Intermediate in Synthesis of Heterocyclic Compounds

- Derivatives of hydrazine, including (5-Chloro-2-nitrophenyl)hydrazine, are used as stable intermediates in the synthesis of pyrazoles (5-hydroxy-2-pyrazolines) or their linear tautomers (hydrazones) when reacted with compounds containing strong electron-withdrawing substituents. This indicates its role in the synthesis of complex organic compounds with potential applications in pharmaceuticals and material science (Zelenin et al., 2002).

(3) Catalyst in Synthesis of Aryl Hydrazine Derivatives

- Aryl hydrazide derivatives, including (5-Chloro-2-nitrophenyl)hydrazine, have been synthesized through catalyst-optimized solvent-free condensation, exhibiting significant yields and antimicrobial activities. This underscores its relevance in medicinal chemistry and drug discovery (Ananthi et al., 2017).

(4) Molecular Sensing and Environmental Monitoring

- A "turn-on" fluorescence probe based on a related molecule, 5-chlorothiophene-2-carbonyl chloride, demonstrated high selectivity and sensitivity for detecting hydrazine, a toxic environmental contaminant. This innovation indicates the potential of (5-Chloro-2-nitrophenyl)hydrazine derivatives in environmental monitoring and public health safety (Jiang et al., 2020).

Safety and Hazards

- Safety Data Sheet (SDS) : Refer to the MSDS for safety information.

Mécanisme D'action

Target of Action

It’s known that hydrazine derivatives can interact with various biological targets .

Mode of Action

(5-Chloro-2-nitrophenyl)hydrazine, like other hydrazine derivatives, can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s known that hydrazine derivatives can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and others .

Result of Action

Some hydrazine derivatives have shown potent activity against certain cell lines .

Propriétés

IUPAC Name |

(5-chloro-2-nitrophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJAAWBBWCBSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

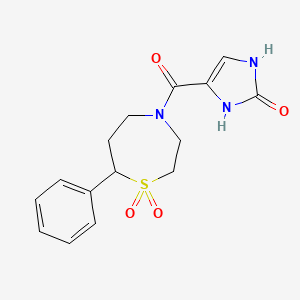

C1=CC(=C(C=C1Cl)NN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-nitrophenyl)hydrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)

![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)

![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)

![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)